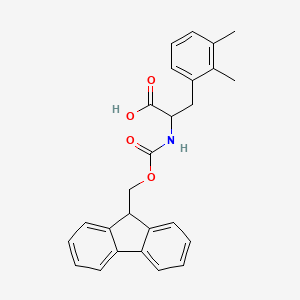

Fmoc-L-2,3-Dimethylphe

Description

The Expanding Landscape of Unnatural Amino Acids (UAAs) in Contemporary Chemical Biology and Medicinal Chemistry

The landscape of unnatural amino acids has grown immensely, providing a diverse toolkit for scientists. acs.orgnih.govdigitellinc.com These UAAs are instrumental in a variety of applications, from the synthesis of complex molecules and peptidomimetics to their use as standalone drug candidates. researchgate.net Their unique three-dimensional structures, featuring a chiral core and diverse side chains, impart a high degree of functionality. researchgate.net The ability to introduce UAAs with bio-orthogonal chemical handles, such as ketones, azides, and alkynes, allows for precise, site-specific modifications of proteins, a critical advancement for creating next-generation protein therapeutics. nih.gov

Strategic Integration of Non-Canonical Amino Acids for Peptide Property Modulation

The integration of non-canonical amino acids (ncAAs) is a key strategy for modulating the properties of peptides. nih.govnih.gov By moving beyond the 20 canonical amino acids, medicinal chemists can enhance characteristics like metabolic stability, solubility, and bioavailability. nih.gov The use of ncAAs is particularly valuable in the development of macrocyclic peptides, which show promise in targeting challenging protein-protein interactions. nih.gov Furthermore, the incorporation of ncAAs can lead to improved resistance against proteolytic degradation, a significant hurdle in the therapeutic application of natural peptides. nih.gov

Significance of Stereochemistry and Regioisomers in Unnatural Phenylalanine Derivatives

The precise spatial arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioisomerism) are of paramount importance in the design and function of unnatural phenylalanine derivatives. msu.edunih.govresearchgate.net The biological activity of chiral molecules is often highly dependent on their stereochemical configuration, as interactions with biological targets like enzymes and receptors are stereospecific. nih.gov For instance, the substitution pattern on the phenyl ring of phenylalanine can significantly influence the peptide's conformation and its binding affinity to its target. researchgate.net Different regioisomers of a substituted phenylalanine can lead to vastly different biological outcomes. The synthesis of specific stereoisomers is crucial, as illustrated by the preparation of the four stereoisomers of [3-²H₁]phenylalanine, each with distinct properties. rsc.org The stereochemical course of enzymatic reactions involving phenylalanine derivatives is a key area of study, revealing how enzymes can differentiate between closely related substrates. acs.orgrsc.org

Overview of Research Directions for Fmoc-L-2,3-Dimethylphenylalanine as a Specialized Building Block

Fmoc-L-2,3-Dimethylphenylalanine is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). lgcstandards.comontosight.ai The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key feature of this compound, allowing for the stepwise and efficient assembly of peptide chains. lgcstandards.comnih.gov This method has become the standard for synthesizing complex peptides for research and therapeutic development. nih.govchemimpex.com

The dimethyl substitution on the phenyl ring of Fmoc-L-2,3-Dimethylphenylalanine introduces steric bulk, which can be strategically employed to influence peptide conformation and receptor binding. This makes it a valuable tool for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to understand its impact on biological activity. The specific 2,3-dimethyl pattern distinguishes it from other dimethylphenylalanine isomers, such as the 2,4- and 2,6-derivatives, each offering unique steric and electronic properties. researchgate.netchemimpex.com Research efforts are focused on incorporating this and similar UAAs into peptide libraries for high-throughput screening to discover novel therapeutic leads. chemimpex.com

Interactive Data Table: Properties of Fmoc-L-2,3-Dimethylphenylalanine

| Property | Value |

| Synonyms | Fmoc-2,3-dimethyl-L-phenylalanine |

| Molecular Formula | C₂₆H₂₅NO₄ |

| Molecular Weight | 415.48 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in organic solvents like DMF and DCM |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWPHOIYSZHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L 2,3 Dimethylphenylalanine and Its Precursors

Advanced Synthetic Routes to Substituted Phenylalanine Scaffolds

The creation of the 2,3-dimethylphenylalanine structure is the foundational challenge. This involves introducing two methyl groups onto the phenyl ring at specific positions and establishing the correct L-stereochemistry at the α-carbon.

Achieving the precise 2,3-dimethyl substitution pattern on the aromatic ring of phenylalanine requires specific synthetic strategies to control regioselectivity. General methods for the synthesis of polysubstituted aromatic compounds often serve as the starting point. rsc.org One effective approach involves the use of a pre-functionalized aromatic starting material where the substitution pattern is already established. For instance, the synthesis can begin with a compound like 2,3-dimethylbenzyl bromide or 2,3-dimethylbenzaldehyde.

A common strategy for synthesizing various dimethylphenylalanine isomers is the Heck reaction. For example, the synthesis of 2',6'-Dimethylphenylalanine (Dmp) has been achieved by reacting 2-iodo-m-xylene with methyl 2-acetamidoacrylate, catalyzed by palladium acetate. nih.gov This highlights a viable pathway where a halogenated xylene derivative controls the position of the methyl groups, and the subsequent reaction builds the amino acid side chain. A similar approach could be adapted for the 2,3-isomer starting from 1-halo-2,3-dimethylbenzene.

Another powerful method is the asymmetric alkylation of a glycine (B1666218) enolate equivalent. For the synthesis of all six regioisomers of dimethylphenylalanine, the asymmetric alkylation of a Ni(II)-complex of a Schiff base derived from glycine and a chiral auxiliary has been successfully employed. clockss.org In this method, the regiochemistry is determined by the starting dimethyl-substituted benzyl (B1604629) halide.

Table 1: Selected Synthetic Strategies for Dimethylated Phenylalanine Precursors

| Starting Material | Reagent | Method | Product | Reference |

|---|---|---|---|---|

| 2-Iodo-m-xylene | Methyl 2-acetamidoacrylate | Heck Reaction | N-Acetyl-2',6'-dimethylphenylalanine methyl ester | nih.gov |

| Dimethylbenzyl halides | Ni(II)-complex of glycine Schiff base | Asymmetric Alkylation | (S)-Dimethylphenylalanine | clockss.org |

| Terephthalic dialdehyde | Sodium borohydride | Selective Reduction | 4-(Hydroxymethyl)benzaldehyde | acs.org |

Establishing the L-configuration of the α-amino acid is critical. Several advanced techniques are employed to control the stereochemistry during synthesis.

A predominant method is the asymmetric hydrogenation of a prochiral α,β-dehydroamino acid derivative. researchgate.net This approach involves synthesizing an acetamidoacrylate precursor, such as (Z)-methyl 2-acetamido-3-(2,3-dimethylphenyl)acrylate, and then hydrogenating it using a chiral catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands like DuPhos or Ph-BPE are highly effective, often providing high enantioselectivities (>90% ee). acs.org The choice of catalyst and substrate is crucial for achieving the desired stereochemical outcome. acs.org

Another strategy is the rhodium-catalyzed conjugate arylation of α-substituted acrylates, followed by an enantioselective protonation using a chiral diene as a ligand. rsc.org This method provides a direct route to chiral phenylalanine derivatives with high yields and excellent enantiomeric excess (ee). Furthermore, asymmetric alkylation of glycine-derived Schiff bases, often complexed with a metal like Ni(II) and guided by a chiral ligand, provides excellent stereocontrol. clockss.org

When an enantioselective synthesis is not employed or does not yield perfect enantiomeric purity, chiral resolution is used to separate the racemic mixture of D- and L-2,3-dimethylphenylalanine.

One common method is enzymatic resolution . Phenylalanine ammonia (B1221849) lyases (PALs), for example, can catalyze the stereoselective amination of cinnamic acids to produce L-phenylalanines. nih.gov By coupling this with a deracemization process, which involves stereoselective oxidation of the undesired enantiomer, high yields of the desired D- or L-amino acid can be achieved. nih.gov

A classical chemical approach is the formation of diastereomeric salts . A racemic mixture of the amino acid ester is reacted with an optically pure chiral acid, such as an N-acetylated amino acid or an aromatic acetic acid derivative. google.comgoogle.com The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by acid or base treatment to break the salt. google.com

Chromatographic resolution using a chiral stationary phase (e.g., β-Cyclobond columns) or a chiral mobile phase additive is another powerful technique for separating enantiomers at both analytical and preparative scales. mdpi.comrsc.org

Enantioselective Synthesis and Stereochemical Control Techniques

Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Chemistry

Once L-2,3-dimethylphenylalanine is synthesized and purified, the amino group is protected with the Fmoc group. This group is stable to a wide range of reagents but is easily removed by a mild base, making it ideal for solid-phase peptide synthesis (SPPS). wikipedia.org

The introduction of the Fmoc group is typically achieved by reacting the amino acid with an activated 9-fluorenylmethyl carbonate derivative. scielo.br The most common reagents are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgscielo.br

The reaction is generally performed in an aqueous-organic solvent mixture, such as dioxane/water or acetone/water, in the presence of a mild base like sodium bicarbonate or triethylamine. wikipedia.orgorganic-chemistry.org The base neutralizes the hydrochloric acid or N-hydroxysuccinimide byproduct. Optimization involves adjusting the pH, temperature, and stoichiometry to maximize the yield of the N-Fmoc protected amino acid while minimizing side reactions like the formation of dipeptides. organic-chemistry.org Solid-phase methods have also been developed where an amino acid is temporarily attached to a resin, N-methylated, and then protected with the Fmoc group before being cleaved from the resin. nih.gov

Table 2: Common Reagents for Fmoc Protection

| Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Amine, NaHCO₃, Dioxane/H₂O | wikipedia.org |

| (9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | Amine, Base, DMF or Dioxane/H₂O | scielo.br |

| Fmoc-benzotriazole-1-yl carbonate | Fmoc-OBt | Amine, Triethylamine, 20°C | scielo.br |

The removal of the Fmoc group is a critical step in its application, particularly in SPPS. The cleavage occurs via a base-catalyzed β-elimination mechanism. nih.gov

The standard reagent for Fmoc deprotection is a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.govspringernature.com A 20% piperidine in DMF solution is most common, typically requiring a reaction time of a few minutes. wikipedia.orgspringernature.com

However, due to piperidine being a controlled substance and potential side reactions like aspartimide formation, alternative deprotection reagents and conditions have been developed. iris-biotech.de

Table 3: Common Fmoc Deprotection Cocktails

| Reagent(s) | Concentration & Solvent | Advantages/Notes | Reference |

|---|---|---|---|

| Piperidine | 20% in DMF | Standard, fast deprotection (t₁/₂ ≈ 6s) | wikipedia.org |

| Piperidine | 20-55% in NMP or DMF | Various standard protocols | springernature.com |

| 4-Methylpiperidine (B120128) (4MP) | 20% v/v in DMF | Efficient alternative, not a controlled substance | nih.goviris-biotech.de |

| 1,8-Diazabicycloundec-7-ene (DBU) | 2% DBU / 2% Piperidine in DMF | Very fast, useful for difficult sequences | iris-biotech.de |

| Piperazine (PZ) | 10% w/v in DMF/Ethanol | Alternative to piperidine | nih.gov |

These alternatives, such as 4-methylpiperidine or the non-nucleophilic base DBU, offer comparable efficiency to piperidine without the associated regulatory issues. nih.goviris-biotech.de The choice of deprotection reagent can be optimized to improve the quality and yield of the final peptide product, especially in sequences prone to aggregation or side reactions. nih.gov

Derivatization Strategies for Functionalization of Fmoc-L-2,3-Dimethylphenylalanine

Functionalization of Fmoc-L-2,3-dimethylphenylalanine can be approached by modifying the existing aromatic ring or by incorporating additional reactive groups during the synthesis. These strategies aim to produce derivatives with altered steric or electronic properties, or to introduce handles for further chemical modifications, such as labeling or cross-linking.

Development of Precursors for Downstream Chemical Modification

The development of precursors for downstream modification involves synthesizing analogs of L-2,3-dimethylphenylalanine where additional functional groups are present from the outset. These groups are chosen to be compatible with the main synthetic steps and peptide synthesis, but available for selective reaction at a later stage.

One strategy involves the synthesis of phenylalanine analogs bearing different substituents on the aromatic ring that can be chemically altered. For example, methods for the synthesis of 2,3-dimercaptophenylalanines have been developed, starting from dihydroxy benzoates or toluene-3,4-dithiol. ontosight.ai These syntheses proceed via protected dimercaptobenzyl bromide derivatives, which are then used to alkylate a protected aminomalonate. A similar approach could be envisioned to produce a 2,3-dimethyl-4-mercaptophenylalanine derivative, where the thiol group could be selectively modified.

Another advanced strategy for creating functionalizable precursors is through C-H bond functionalization. nih.gov Palladium-catalyzed methods have been developed for the β-arylation of amino acid derivatives. nih.gov While typically demonstrated on simpler systems, this methodology could potentially be applied to a precursor of 2,3-dimethylphenylalanine to introduce a functionalized aryl group at a specific position on the benzene (B151609) ring. For instance, a precursor with a directing group could be used to introduce a halogen or a boronic ester, which could then be used in cross-coupling reactions to attach a wide variety of substituents.

A hypothetical precursor for downstream modification could be an iodo-substituted version of 2,3-dimethylbenzyl bromide. The synthesis of this precursor would allow for the introduction of an iodine atom at a specific position on the phenyl ring.

| Precursor Example | Synthetic Strategy | Potential Downstream Modification |

| Fmoc-L-(4-iodo-2,3-dimethyl)phenylalanine | Asymmetric alkylation using 4-iodo-2,3-dimethylbenzyl bromide. | Suzuki, Sonogashira, or Heck cross-coupling reactions to introduce new carbon-carbon bonds. |

| Fmoc-L-(4-amino-2,3-dimethyl)phenylalanine | Synthesis from a nitro-substituted precursor, followed by reduction. | Amide bond formation, diazotization, or reductive alkylation. |

| Fmoc-L-(4-hydroxy-2,3-dimethyl)phenylalanine | Demethylation of a methoxy-substituted precursor. | Ether or ester formation, or use in Mannich-type reactions. |

These strategies highlight the versatility of modern synthetic organic chemistry in creating tailored amino acid building blocks. The development of such functionalized precursors is crucial for expanding the chemical space accessible for peptide and protein engineering, allowing for the introduction of novel functionalities and probes.

Incorporation of Fmoc L 2,3 Dimethylphenylalanine into Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Protocols and Adaptations

Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, is the predominant method for assembling peptides containing L-2,3-Dimethylphenylalanine. biorxiv.org The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. However, the significant steric hindrance of Fmoc-L-2,3-Dimethylphenylalanine requires specific adaptations to standard protocols to achieve efficient and high-fidelity synthesis.

The primary challenge in incorporating Fmoc-L-2,3-Dimethylphenylalanine and other sterically hindered amino acids is the slow kinetics of the amide bond formation. researchgate.net The bulky dimethylphenyl side chain shields the amino group of the preceding residue on the resin, hindering the approach of the activated carboxyl group of the incoming Fmoc-L-2,3-Dimethylphenylalanine. This can lead to incomplete coupling reactions, resulting in deletion sequences and impure final products.

Several strategies are employed to overcome these steric challenges:

Double Coupling: This is a common and effective strategy where the coupling reaction for the bulky residue is performed twice before proceeding to the deprotection of the next amino acid in the sequence. biotage.com This ensures the reaction goes to completion.

Use of Pseudoprolines and Dmb-protected Amino Acids: To disrupt interchain hydrogen bonding that can exacerbate aggregation and coupling difficulties in hydrophobic sequences, the strategic insertion of pseudoprolines or Dmb (2,4-dimethoxybenzyl)-protected amino acids can be utilized.

Elevated Temperatures: Microwave-assisted SPPS can significantly accelerate coupling reactions, including those involving sterically demanding residues. biorxiv.org Heating helps to overcome the activation energy barrier for the hindered coupling.

The choice of coupling reagents and conditions is critical for successfully integrating sterically demanding residues like Fmoc-L-2,3-Dimethylphenylalanine. Standard carbodiimide (B86325) reagents like DCC are often inefficient for such couplings. researchgate.net More potent activating agents are required.

Table 1: Coupling Reagents for Hindered Amino Acids

| Coupling Reagent Class | Examples | Efficacy with Bulky Residues | Notes |

| Uronium/Aminium Salts | HATU, HCTU, TBTU | High | Highly effective, especially for hindered couplings. They form highly reactive acyl-uronium species. HCTU has shown limitations with the most severely hindered amino acids. biorxiv.org |

| Phosphonium Salts | PyBOP, PyAOP | High | PyAOP and the related PyBrOP have been used successfully for synthesizing peptides containing other sterically bulky Cα,α-disubstituted amino acids. researchgate.net |

| Immonium-type Reagents | COMU | High | Shown to be effective, particularly with microwave assistance, for difficult acylations, overcoming steric hindrance. biorxiv.org |

| Carbodiimides | DIC, EDC | Moderate to Low | Often used with additives like OxymaPure or HOBt, but can be less effective for severely hindered couplings compared to onium salts. biorxiv.org |

For incorporating Fmoc-L-2,3-Dimethylphenylalanine, a combination of a potent coupling reagent, such as HATU or PyAOP, with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended. acs.org Using an excess of the amino acid and coupling reagents (typically 3-5 equivalents) may be necessary. biorxiv.org Microwave irradiation can further enhance efficiency, allowing for faster reaction times and potentially higher purities. biorxiv.org

The efficiency of incorporating Fmoc-L-2,3-Dimethylphenylalanine is not solely dependent on the residue itself but is also influenced by the surrounding amino acid sequence. biotage.com

Adjacent Bulky Residues: Placing L-2,3-Dimethylphenylalanine next to other sterically demanding residues, such as arginine (with its bulky Pbf protecting group), valine, or isoleucine, can compound coupling difficulties. biorxiv.orgbiotage.com In such cases, extended coupling times, double coupling, or microwave heating become even more critical. biotage.com

Peptide Aggregation: Sequences rich in hydrophobic and bulky residues are prone to aggregation on the solid support. This can physically block reactive sites, leading to truncated or deletion sequences. Peptides that are difficult to cyclize, often due to steric hindrance at the N-terminus or the presence of residues like Arg(Pbf) and Lys(Boc), highlight how sequence can inhibit reactivity. nih.gov

Resin and Linker Choice: The choice of resin can impact synthesis quality. Resins like ChemMatrix®, which have good swelling properties in a variety of solvents, can improve reaction kinetics by enhancing the accessibility of the peptide chain. biotage.com

The traditional reliance on N,N-dimethylformamide (DMF) in SPPS is under scrutiny due to its reproductive toxicity. gyrosproteintechnologies.com Research has identified several greener alternatives suitable for Fmoc-SPPS, which can be applied to syntheses involving Fmoc-L-2,3-Dimethylphenylalanine.

Table 2: Greener Solvent Alternatives for Fmoc-SPPS

| Solvent/Mixture | Key Advantages | Reference(s) |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, less toxic than DMF, provides high crude purity in some cases. | biotage.com |

| Cyclopentyl methyl ether (CPME) | Lower toxicity profile compared to DMF. | biotage.com |

| N-Butylpyrrolidinone (NBP) | A polar aprotic green solvent with good performance in SPPS. | gyrosproteintechnologies.com |

| Binary Mixtures (e.g., DMSO/EtOAc, NFM/Anisole) | Allows for tunable polarity; can improve solubility and reaction conditions. | gyrosproteintechnologies.comrsc.org |

| γ-Valerolactone (GVL) | A bio-based solvent that has been successfully used in microwave-assisted green SPPS. | tandfonline.com |

The successful implementation of these solvents requires optimization, as resin swelling, reagent solubility, and reaction kinetics can differ significantly from those in DMF. biotage.combohrium.com For instance, deprotection steps may be more sensitive to the choice of green solvent than coupling reactions. biotage.com

Solution-Phase Peptide Synthesis Approaches

While less common for long peptides, solution-phase synthesis remains a viable method for producing dipeptides or smaller peptide fragments containing Fmoc-L-2,3-Dimethylphenylalanine. This approach avoids the use of a solid support and involves carrying out the coupling and deprotection reactions in an appropriate organic solvent. The main challenge, similar to SPPS, is the sterically hindered nature of the coupling. High-potency coupling reagents like HATU or phosphorus oxychloride (POCl3) can be employed to drive the reaction to completion. researchgate.net Purification after each step, typically via chromatography or crystallization, is necessary, making the process more labor-intensive than SPPS for longer sequences.

Site-Specific Incorporation into Proteins and Bioconjugates

The incorporation of L-2,3-Dimethylphenylalanine into larger proteins and bioconjugates at specific sites is achieved through the powerful technique of genetic code expansion. nih.gov This methodology allows for the introduction of ncAAs with novel chemical properties directly during protein translation. nih.govacs.org

The process relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to be independent of the host cell's own machinery. pnas.org

Orthogonal Pair: A synthetase (aaRS) and its cognate transfer RNA (tRNA) from one species (e.g., Methanocaldococcus jannaschii) are mutated. nih.govspringernature.com The engineered aaRS is tailored to uniquely recognize and "charge" L-2,3-Dimethylphenylalanine (the Fmoc group is not present during this biological process).

Codon Reassignment: The engineered tRNA is modified to recognize a rare or unused codon, typically the amber stop codon (UAG). acs.org

In Vivo/In Vitro Synthesis: When the gene for the target protein, containing a UAG codon at the desired insertion site, is expressed in a host cell (or cell-free system) containing the orthogonal pair and supplied with L-2,3-Dimethylphenylalanine, the engineered tRNA inserts the unnatural amino acid at the UAG position, allowing the synthesis of the full-length, modified protein. nih.govspringernature.com

This method enables the precise installation of L-2,3-Dimethylphenylalanine, providing a powerful tool for creating proteins with tailored structures and functions for applications in drug discovery and materials science.

Ribosome-Independent Incorporation Strategies in Chemical Biology

In nature, the ribosome is the primary machinery for template-directed protein synthesis. However, its reliance on the standard genetic code and a limited set of aminoacyl-tRNA synthetases restricts its native substrates to the 20 canonical amino acids. pnas.org To overcome this, several ribosome-independent strategies have been developed to synthesize peptides containing unnatural amino acids like L-2,3-dimethylphenylalanine.

One major strategy involves the use of Non-Ribosomal Peptide Synthetases (NRPSs) . These are large, multi-enzyme complexes that act as molecular assembly lines to build peptides, often with complex cyclic structures and non-proteinogenic building blocks. Reprogramming these NRPS modules has proven challenging, but they represent a powerful native system for ribosome-independent peptide synthesis. pnas.org

A more recently discovered strategy uses a class of enzymes known as Peptide Aminoacyl-tRNA Ligases (PEARLs) . These enzymes catalyze the template-independent extension of a peptide's C-terminus by ligating an aminoacyl-tRNA to it. pnas.org PEARLs activate the peptide's C-terminus via phosphorylation with ATP, which then reacts with the amino group of an aminoacyl-tRNA to form a new peptide bond. pnas.org Because PEARLs use charged tRNAs as donors, they could potentially be engineered to accept tRNAs charged with unnatural amino acids, thereby providing a modular and versatile tool for incorporating building blocks like L-2,3-dimethylphenylalanine into existing peptides. pnas.org

Furthermore, reconstituted cell-free translation systems offer a powerful platform for creating unnatural peptides. nih.gov In these in vitro systems, all components of the translation machinery (ribosomes, tRNAs, synthetases, initiation and elongation factors) are purified and added back together. This provides complete control over the components, allowing for the "reprogramming" of the genetic code by, for example, supplying tRNAs that have been pre-charged with unnatural amino acids. nih.govresearchgate.net This approach has been used to synthesize peptides containing multiple distinct unnatural amino acids in a single chain. nih.gov

| Synthesis Strategy | Template | Key Enzyme(s) | Building Block Source | Potential for Incorporating L-2,3-Dimethylphe |

| Canonical Ribosomal Synthesis | mRNA | Ribosome, Aminoacyl-tRNA Synthetases | Aminoacyl-tRNA | Limited (requires genetic code expansion) |

| Non-Ribosomal Peptide Synthesis (NRPS) | Internal Protein Template | NRPS Modules | Activated Amino Acids | High (requires engineering of NRPS modules) |

| PEARL-mediated Ligation | None (Template-Independent) | Peptide Aminoacyl-tRNA Ligase (PEARL) | Aminoacyl-tRNA | High (requires PEARL that recognizes the peptide and a tRNA charged with the UAA) pnas.org |

| Reconstituted Translation System | mRNA | Ribosome, Factors | Pre-charged Aminoacyl-tRNA | High (via chemically or enzymatically acylated tRNA) nih.gov |

This table provides a comparative overview of major peptide synthesis strategies.

Chemical Aminoacylation for Expanding the Genetic Code

Expanding the genetic code is a powerful approach that enables the site-specific incorporation of unnatural amino acids (Uaas) directly into proteins in living cells or in cell-free systems. ucsf.edupsu.edu The methodology hinges on the creation of an "orthogonal" translation system that operates in parallel with the cell's native machinery without cross-reacting with it. ucsf.eduaddgene.org

The core components of this system are an orthogonal tRNA and its cognate orthogonal aminoacyl-tRNA synthetase (aaRS). nih.gov The orthogonal tRNA is engineered to recognize a codon that is not used for a canonical amino acid, most commonly the amber stop codon (UAG). ucsf.edu The orthogonal aaRS is a crucial enzyme that is evolved in the laboratory to specifically recognize the desired unnatural amino acid (e.g., L-2,3-dimethylphenylalanine) and attach it to the orthogonal tRNA, a process known as tRNA charging or aminoacylation. nih.govbiorxiv.org This newly charged tRNA can then deliver the unnatural amino acid to the ribosome in response to the reassigned codon, resulting in its incorporation into the growing polypeptide chain. addgene.org

The process of aminoacylation is a two-step, ATP-dependent reaction catalyzed by the aaRS. wikipedia.orgbyjus.com First, the amino acid is activated by ATP to form a reactive aminoacyl-adenylate intermediate. wikipedia.org Second, this activated amino acid is transferred from the adenylate to the 3'-end of the tRNA, creating a "charged" aminoacyl-tRNA. wikipedia.orgyoutube.com The specificity of the engineered aaRS is paramount to ensure that only the intended unnatural amino acid is incorporated with high fidelity. psu.edu

In cases where engineering a highly specific aaRS proves difficult, or for use in in vitro translation systems, chemical aminoacylation provides a direct alternative. This technique allows for the manual attachment of an amino acid to a tRNA molecule in the laboratory, bypassing the need for a synthetase enzyme entirely. nih.gov For instance, a truncated tRNA (missing its 3'-terminal adenosine) can be enzymatically ligated to a chemically synthesized dinucleotide (pdCpA) that has been pre-linked to the desired unnatural amino acid. The resulting full-length, charged tRNA can then be added to a cell-free protein synthesis system to achieve site-specific incorporation. This method offers great flexibility for incorporating a wide variety of chemical moieties into peptides.

| Parameter | Wild-Type PheRS | Hypothetical Engineered RS for 2,3-DMP |

| Substrate | L-Phenylalanine | L-2,3-Dimethylphenylalanine |

| K_m (μM) | ~5 | ~150 |

| k_cat_ (s⁻¹) | ~10 | ~2 |

| Specificity (k_cat_/K_m_) | High for Phe | High for 2,3-DMP; Low for Phe |

This table presents hypothetical kinetic data for a laboratory-evolved aminoacyl-tRNA synthetase (RS) designed to specifically recognize L-2,3-Dimethylphenylalanine (2,3-DMP) over the natural L-Phenylalanine (Phe). Such engineering efforts aim to create an orthogonal system for genetic code expansion.

Conformational and Structural Impact of Fmoc L 2,3 Dimethylphenylalanine in Peptides

Steric Hindrance Effects on Peptide Backbone and Side-Chain Conformations

The introduction of methyl substituents onto the phenyl ring of phenylalanine dramatically restricts the conformational freedom of the amino acid side chain. This is primarily due to steric hindrance, which limits the rotation around the single bonds of the side chain, defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1).

In the case of the related isomer 2',6'-dimethylphenylalanine (Dmp), extensive studies have shown that the two ortho-methyl groups severely restrict the χ1 torsion angle, forcing the aromatic ring into a nearly perpendicular orientation relative to the peptide backbone. nih.gov This steric constraint is a direct result of the energetic penalty associated with the methyl groups clashing with the backbone atoms. nih.gov While less studied, L-2,3-dimethylphenylalanine is expected to exert a similar, albeit distinct, conformational influence. The single ortho-methyl group at position 2 is sufficient to create a significant steric barrier that restricts rotation around the χ1 angle, thereby limiting the available conformational space. researchgate.netmdpi.com The additional methyl group at the meta (3) position further defines the topographical space occupied by the side chain, influencing its preferred orientation and interaction with neighboring residues. This reduction in conformational entropy can pre-organize the peptide into a specific three-dimensional structure, which is a critical factor in designing ligands with high affinity and selectivity for their biological targets. researchgate.net

Table 1: Expected Conformational Effects of Phenylalanine Analogs

| Amino Acid | Substituents | Key Steric Interactions | Expected Impact on Torsion Angles |

|---|---|---|---|

| L-Phenylalanine (Phe) | None | Minimal | High rotational freedom for χ1 and χ2 |

| L-2,6-Dimethylphenylalanine (Dmp) | Two ortho-methyl groups | Severe clashes between methyl groups and peptide backbone | Highly restricted χ1, favoring a specific rotameric state. nih.gov |

| L-2,3-Dimethylphenylalanine | One ortho- and one meta-methyl group | Significant clash between ortho-methyl group and backbone | Restricted χ1; meta-methyl group further defines spatial orientation |

The steric bulk of the 2,3-dimethylphenyl group not only constrains the side chain itself but also impacts the allowable conformations of the peptide backbone, as defined by the Ramachandran (φ, ψ) angles of the preceding and succeeding residues. nih.gov To avoid unfavorable steric interactions with the bulky side chain, the peptide backbone may be forced to adopt specific turn or helical structures.

Induction and Stabilization of Defined Peptide Secondary Structures (e.g., Helices, Turns)

The conformational constraints imposed by sterically hindered amino acids like L-2,3-dimethylphenylalanine are a key tool for inducing and stabilizing specific secondary structures within a peptide. nih.gov By restricting the available conformational space of both the side chain (χ angles) and the backbone (φ, ψ angles), these residues can guide the peptide to fold into well-defined motifs such as helices and turns. mdpi.com

Peptide secondary structures are characterized by specific patterns of hydrogen bonding and backbone dihedral angles. nsf.gov The most common structures include the α-helix, the 3(10)-helix, and various types of β-turns. wikipedia.orguvm.edu

Helices : The α-helix is defined by hydrogen bonds between the carbonyl oxygen of residue i and the amide hydrogen of residue i+4, while the more tightly wound 3(10)-helix features hydrogen bonds between residue i and i+3. nih.gov The incorporation of sterically demanding, non-coded amino acids has been shown to be a potent strategy for nucleating and stabilizing these helical structures. researchgate.net The bulky 2,3-dimethylphenyl group can promote helical folding by limiting alternative, more extended conformations.

β-Turns : β-turns are four-residue structures that reverse the direction of the polypeptide chain, a critical feature in globular proteins and cyclic peptides. wikipedia.orguvm.edu These turns are stabilized by a hydrogen bond between the carbonyl of residue i and the amide of residue i+3. uvm.edu Specific turn types (e.g., Type I, Type II) are defined by the φ and ψ angles of the central two residues (i+1 and i+2). nih.gov Bulky or conformationally restricted amino acids are often found in turn structures, and L-2,3-dimethylphenylalanine is an ideal candidate for inducing a specific turn conformation, thereby providing a structural scaffold for further peptide design. researchgate.net

Table 2: Common Peptide Secondary Structures

| Structure | Residues per Turn | H-Bonding Pattern | Typical Backbone Angles (φ, ψ) |

|---|---|---|---|

| α-Helix | 3.6 | i → i+4 | ~ -57°, -47° |

| 3(10)-Helix | 3.0 | i → i+3 | ~ -49°, -26° |

| β-Turn (Type I) | 4 (in one turn) | i → i+3 | i+1: ~ -60°, -30°; i+2: ~ -90°, 0° |

| β-Turn (Type II) | 4 (in one turn) | i → i+3 | i+1: ~ -60°, 120°; i+2: ~ 80°, 0° |

The ability of L-2,3-dimethylphenylalanine to act as a potent turn or helix inducer makes it an invaluable building block for creating peptides with predictable and stable three-dimensional structures.

Design Principles for Conformationally Constrained Peptides and Peptidomimetics

The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties—relies heavily on controlling molecular conformation. researchgate.netarizona.edu Incorporating building blocks like Fmoc-L-2,3-dimethylphenylalanine is a fundamental design principle for achieving this control. mdpi.com By reducing the inherent flexibility of a peptide chain, such residues help pre-organize the molecule into its bioactive conformation, which is the specific three-dimensional shape required for binding to its biological target. nih.gov This pre-organization minimizes the entropic penalty associated with binding, often leading to a significant increase in binding affinity and selectivity. nih.gov

Macrocyclization is a widely used strategy to enhance the stability, affinity, and bioavailability of peptides. rsc.orgnih.gov The success of a macrocyclization reaction, however, often depends on the linear peptide precursor adopting a conformation that places its reactive ends in close proximity. nih.gov Peptides incorporating conformationally restricted amino acids like L-2,3-dimethylphenylalanine are excellent candidates for efficient cyclization. The residue can act as a template, inducing a turn or bend that pre-organizes the linear peptide for ring closure, thereby favoring the desired intramolecular reaction over competing intermolecular side reactions. nih.govnih.gov Various chemical strategies can be employed for this purpose.

Table 3: Selected Peptide Macrocyclization Strategies

| Strategy | Linkage Formed | Description | Key Features |

|---|---|---|---|

| Lactamization | Amide bond | Intramolecular reaction between an amine (e.g., Lys side chain) and a carboxylic acid (e.g., Asp/Glu side chain or C-terminus). nih.gov | Common, uses proteinogenic residues, can be catalyzed. |

| Ring-Closing Metathesis (RCM) | Carbon-carbon double bond | Joins two terminal alkene-bearing side chains using a ruthenium catalyst (e.g., Grubbs catalyst). core.ac.uk | Forms a stable, rigid hydrocarbon linkage. |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Triazole ring | Copper(I)-catalyzed reaction (CuAAC) between an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted triazole. core.ac.ukmdpi.com | Highly efficient, bio-orthogonal, forms a stable amide bond isostere. |

| Thioether Cyclization | Thioether bond | Reaction between a thiol (e.g., Cys) and an electrophile (e.g., chloroacetyl group). | Creates a flexible yet stable linkage. |

The choice of cyclization chemistry, combined with the conformational directing effects of L-2,3-dimethylphenylalanine, allows for the precise engineering of macrocyclic peptides with defined shapes and enhanced drug-like properties. scienceopen.com

Peptoids, or N-substituted glycine (B1666218) oligomers, are an important class of peptidomimetics known for their exceptional resistance to proteolytic degradation. mdpi.com However, the lack of a backbone amide proton and the shifted side chain result in high conformational flexibility, which can be detrimental to binding affinity. mdpi.com Peptide-peptoid hybrids offer a solution by combining the advantageous properties of both peptides and peptoids. nih.govfrontiersin.org

In this context, a conformationally rigid amino acid like L-2,3-dimethylphenylalanine plays a critical role. When incorporated into a hybrid sequence, its steric bulk can anchor the structure, counteracting the flexibility introduced by adjacent peptoid residues. mdpi.com This allows for the design of hybrid architectures that are both proteolytically stable and conformationally well-defined. For instance, placing L-2,3-dimethylphenylalanine within a peptide segment of a cyclic peptide-peptoid hybrid can enforce a specific turn, orienting the peptoid segments and creating a unique and stable three-dimensional scaffold for molecular recognition. mdpi.comfrontiersin.org

Bioisosterism, the replacement of a functional group within a molecule with another group of similar size, shape, and electronic properties, is a powerful strategy in drug design to improve metabolic stability and other pharmacokinetic properties. nih.govrroij.comajptr.com A particularly successful application in peptide science is the replacement of the metabolically labile trans-amide bond with a stable heterocyclic ring. mdpi.comnih.gov

The 1,4-disubstituted 1,2,3-triazole ring, typically formed via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as an outstanding bioisostere for the trans-amide bond. mdpi.comnih.gov The triazole ring shares several key properties with the amide bond it replaces:

It is a rigid, planar structure. mdpi.com

Its size and geometry are very similar to the amide bond.

It possesses a comparable dipole moment and can act as a hydrogen bond acceptor. mdpi.com

Unlike an amide bond, it is completely resistant to cleavage by proteases. mdpi.com

The combination of a conformationally directing residue such as L-2,3-dimethylphenylalanine with a stabilizing triazole linkage is a highly effective design strategy. For example, a peptide can be macrocyclized using a triazole bridge, resulting in a peptidomimetic with a rigidly defined conformation enforced by both the bulky amino acid and the heterocyclic linker. mdpi.comrcsb.org This dual approach allows for the creation of exceptionally stable and potent peptide-based molecules.

Functional and Biological Implications of Fmoc L 2,3 Dimethylphenylalanine in Designed Peptides

Enhancing Peptide Stability Against Proteolytic Degradation

A significant hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. nih.govresearchgate.net Peptides are generally more susceptible to enzymatic and chemical degradation compared to other biologics like proteins and antibodies. nih.gov Proteolytic enzymes recognize specific amino acid sequences and cleave the peptide backbone, leading to a short in-vivo half-life.

The introduction of Fmoc-L-2,3-Dimethylphenylalanine into a peptide sequence serves as a robust method to confer resistance to this degradation. The dimethyl substitution on the phenyl ring provides significant steric hindrance around the adjacent peptide bonds. This steric bulk physically obstructs the active site of proteolytic enzymes, making it difficult for them to bind and catalyze the cleavage of the peptide. This strategy is analogous to other modifications, such as the use of D-amino acids, which are not recognized by proteases that have evolved to act on naturally occurring L-amino acids. nih.govnih.gov By preventing or slowing enzymatic breakdown, the incorporation of this modified amino acid can substantially increase the metabolic stability and circulating half-life of a peptide.

Table 1: Hypothetical Comparison of Peptide Stability

| Peptide Sequence | Modifying Amino Acid | Postulated Half-life in Serum | Rationale for Stability |

| Gly-Ala-Phe -Val-Leu | L-Phenylalanine (Native) | Minutes | Susceptible to standard proteolytic cleavage at the Phenylalanine site. |

| Gly-Ala-(2,3-Me₂Phe) -Val-Leu | L-2,3-Dimethylphenylalanine | Hours | Steric shielding by dimethyl groups inhibits protease access to the peptide backbone. |

Modulation of Receptor Binding Affinity and Ligand Selectivity

The biological activity of a peptide is dictated by its ability to bind to a specific molecular target, such as a receptor or enzyme. This interaction is highly dependent on the three-dimensional shape and chemical properties of the peptide. The substitution of a natural amino acid with L-2,3-Dimethylphenylalanine can profoundly alter these binding characteristics.

The added methyl groups increase the volume and modify the electronic environment of the side chain, which can lead to more specific and potent interactions with the target's binding pocket. For instance, the bulky, hydrophobic side chain can fill a corresponding hydrophobic cavity in the receptor, leading to an increase in binding affinity. Conversely, this same steric bulk can be used to decrease binding to off-target receptors where the binding pocket is too small to accommodate the modified residue. This allows for the fine-tuning of ligand selectivity, which is crucial for reducing side effects. Studies on other modified ligands have shown that even slight changes, such as the position of a substituent on a phenyl ring, can significantly impact binding affinity and selectivity for different receptors. nih.gov

Table 2: Illustrative Receptor Binding Profile

| Ligand | Target Receptor A (Ki, nM) | Off-Target Receptor B (Ki, nM) | Selectivity (Ratio B/A) |

| Peptide with Phenylalanine | 10 | 30 | 3 |

| Peptide with 2,3-Dimethylphenylalanine | 2 | 150 | 75 |

Development of Peptides with Enhanced Bioavailability and Cell Permeability

For a peptide to be effective, it must not only be stable but also capable of reaching its target site, which often involves crossing biological membranes. The cell membrane is a lipid bilayer that restricts the passage of large, polar molecules. Many peptides exhibit poor cell permeability and, consequently, low oral bioavailability.

Application in Peptide Library Generation for High-Throughput Screening

Combinatorial peptide libraries are essential tools in drug discovery, allowing for the screening of millions of unique peptide variants to identify "hits" that bind to a specific biological target. nih.gov The diversity of these libraries is a key determinant of their success. While libraries can be generated biologically, synthetic libraries offer the advantage of incorporating a much broader range of chemical structures, including unnatural amino acids. mit.edu

Fmoc-L-2,3-Dimethylphenylalanine is a valuable building block for the synthesis of these chemical peptide libraries. Its use expands the chemical space that can be explored far beyond what is possible with the 20 proteinogenic amino acids. By introducing novel steric and hydrophobic features, it increases the structural diversity of the library, thereby enhancing the probability of discovering peptides with high affinity and specificity for the target of interest.

Integration into DNA-Encoded Chemical Libraries (DECLs) for Target Discovery

DNA-Encoded Chemical Libraries (DECLs) represent a cutting-edge technology in drug discovery, enabling the synthesis and screening of libraries containing billions of compounds. ethz.chnih.govvipergen.com In this method, each unique chemical compound is covalently attached to a short DNA sequence that serves as an identifiable barcode. vipergen.com The entire library can then be screened against a protein target in a single tube.

The synthesis of peptide-based DECLs often utilizes Fmoc chemistry. nih.govresearchgate.net Fmoc-L-2,3-Dimethylphenylalanine can be readily integrated as a monomer in the "split-and-pool" synthesis process used to construct these vast libraries. vipergen.com Its inclusion introduces unique structural motifs into the library, diversifying the pool of potential ligands and increasing the likelihood of identifying novel and potent binders against a wide array of therapeutic targets. ethz.chnih.gov

Contributions to Protein Folding Research

Understanding how a linear chain of amino acids folds into a complex and functional three-dimensional protein structure is a fundamental question in biology. nih.gov The hydrophobic core of a protein, formed by the packing of non-polar side chains, is a major driving force in the folding process.

Applications in Neuroscience for Neuropeptide Studies

Neuropeptides are a diverse class of signaling molecules in the nervous system that regulate a wide range of physiological processes. However, their utility as therapeutic agents and even as research tools is often limited by their poor metabolic stability.

By replacing a key phenylalanine residue in a native neuropeptide with the more stable L-2,3-Dimethylphenylalanine, it is possible to create a synthetic analog with significantly enhanced resistance to enzymatic degradation. A stabilized neuropeptide with a longer duration of action is an invaluable tool for elucidating its precise physiological roles in the brain. Furthermore, such stabilized analogs hold greater potential for development into drugs for treating neurological and psychiatric disorders.

Characterization Methodologies for Peptides Containing Fmoc L 2,3 Dimethylphenylalanine

Spectroscopic Analysis for Conformational Characterization (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD provides insights into the conformational preferences of the peptide backbone, such as α-helices, β-sheets, turns, and random coil structures.

For peptides containing Fmoc-L-2,3-Dimethylphenylalanine, the bulky side chain is expected to significantly influence the peptide's secondary structure. The steric hindrance imposed by the two methyl groups on the phenyl ring can restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This restriction often promotes the formation of well-defined secondary structures.

CD spectra of peptides are typically recorded in the far-UV region (190-250 nm). The characteristic spectral features for common secondary structures are well-established:

α-Helices typically show two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheets are characterized by a negative band around 218 nm and a positive band near 195 nm.

Random coils or disordered structures generally display a strong negative band near 198 nm.

In the case of peptides incorporating 2,3-dimethylphenylalanine, the CD spectrum would be analyzed to determine which, if any, of these canonical structures are favored. The introduction of such a sterically demanding residue may also lead to unique turn structures or distorted helices, which would produce distinctive CD spectra requiring more detailed analysis and comparison with computational models. The Fmoc group itself has chromophoric properties that can contribute to the CD signal, particularly in the near-UV region, which can sometimes complicate the interpretation of the far-UV spectrum if not properly accounted for.

Table 1: Typical Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Maximum (nm) | Negative Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | - | ~198 |

| β-Turn | Varies | Varies |

Mass Spectrometry Techniques for Sequence Validation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing rapid and accurate determination of molecular weight, sequence verification, and purity assessment. For peptides containing Fmoc-L-2,3-Dimethylphenylalanine, MS confirms the successful incorporation of this non-proteinogenic amino acid and helps identify any side products formed during synthesis.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) is the standard method for assessing the purity of a synthetic peptide. The peptide sample is separated on a reverse-phase HPLC column, and the eluent is directly analyzed by the mass spectrometer. The resulting chromatogram indicates the presence of the main product and any impurities. The mass spectrum of the main peak should correspond to the theoretical molecular weight of the target peptide. Common impurities in Fmoc-based solid-phase peptide synthesis (SPPS) include deletion sequences (missing one or more amino acids), truncated sequences, and products with remaining protecting groups, all of which are readily identified by their mass.

Sequence Validation: Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺) of the peptide is selected and subjected to collision-induced dissociation (CID). This fragmentation process preferentially cleaves the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the entire sequence to be read. For a peptide containing 2,3-Dimethylphenylalanine, the mass difference corresponding to this residue (C₁₁H₁₃NO) would be a key indicator of its successful incorporation at the correct position in the sequence.

Table 2: Common Impurities in Fmoc SPPS and their Mass Characteristics

| Impurity Type | Description | Expected Mass Difference from Target Peptide |

|---|---|---|

| Deletion Sequence | Missing one amino acid residue. | Mass of the missing residue |

| Truncation | Incomplete peptide chain. | Varies depending on the point of truncation |

| Incomplete Deprotection | A protecting group remains on a side chain. | Mass of the protecting group (e.g., tBu, Trt) |

| Double Insertion | An extra amino acid is incorporated. | Mass of the extra amino acid residue |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure and dynamics of peptides in solution at atomic resolution. For peptides with sterically hindered residues like 2,3-Dimethylphenylalanine, NMR provides crucial information about local and global conformational preferences.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, typically on ¹H, ¹³C, and ¹⁵N nuclei.

¹H NMR: The 1D ¹H spectrum gives a general overview of the peptide's folding state. A well-dispersed spectrum, particularly in the amide proton region (6.5-9.5 ppm), is indicative of a stable, ordered conformation.

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a residue.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the cornerstone of NMR structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. A network of NOE-derived distance restraints is used to calculate the 3D structure of the peptide. For peptides with 2,3-Dimethylphenylalanine, specific NOEs between the methyl protons of the side chain and protons on the peptide backbone or other side chains would provide precise information about the orientation of the aromatic ring.

Chemical Shifts: The chemical shifts of backbone protons (Hα, HN) and carbons (Cα, Cβ) are sensitive to the local secondary structure. Deviations from random coil values can be used to identify helical or extended regions within the peptide.

Coupling Constants: The ³J(HN,Hα) coupling constant provides information about the backbone dihedral angle φ.

By integrating these various NMR parameters, a detailed model of the peptide's conformational ensemble in solution can be generated, revealing the structural impact of the 2,3-Dimethylphenylalanine residue. nih.govmdpi.comnih.gov

Table 3: Key NMR Parameters for Peptide Conformational Analysis

| NMR Parameter | Structural Information Obtained | Typical Values/Observations |

|---|---|---|

| Hα Chemical Shift Index | Secondary Structure | Downfield shift for β-sheet; Upfield shift for α-helix |

| ³J(HN,Hα) Coupling Constant | Dihedral angle φ | ~8-10 Hz for β-sheet; ~4-6 Hz for α-helix |

| NOE Connectivities | Interproton distances | dNN(i, i+1) for helices; dαN(i, i+1) for extended structures |

| Amide Proton Temp. Coeff. | Solvent exposure/H-bonding | Small values (< -4.5 ppb/K) indicate intramolecular H-bonding |

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination

X-ray crystallography provides the most precise and unambiguous method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov For a novel peptide containing Fmoc-L-2,3-Dimethylphenylalanine, a crystal structure would yield a wealth of information.

The process involves growing a high-quality single crystal of the peptide, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which a model of the molecule's structure can be built and refined.

A successful crystallographic analysis of a peptide with Fmoc-L-2,3-Dimethylphenylalanine would provide:

Absolute Configuration: Confirmation of the L-configuration of the 2,3-Dimethylphenylalanine residue.

Precise Bond Lengths and Angles: Highly accurate measurements of all atomic positions.

Detailed Conformational Information: The precise values of all backbone (φ, ψ) and side-chain (χ) dihedral angles, revealing the exact conformation adopted by the peptide in the crystal lattice.

Intermolecular Interactions: A clear picture of how the peptide molecules pack together in the crystal, including details of hydrogen bonding, and potential π-π stacking interactions involving the Fmoc group or the dimethyl-phenylalanine side chains.

This detailed structural information is invaluable for understanding the conformational constraints imposed by the sterically hindered residue and for rational drug design efforts. researchgate.netnih.gov The solid-state structure can then be compared with the solution-state conformation determined by NMR to assess the influence of the environment on the peptide's structure.

Computational Approaches in the Study of Fmoc L 2,3 Dimethylphenylalanine Containing Peptides

Molecular Modeling and Dynamics Simulations for Conformational Prediction and Stability Analysis

Molecular modeling and molecular dynamics (MD) simulations are crucial for understanding how the sterically demanding 2,3-dimethylphenyl group affects the conformational landscape of a peptide. These methods allow researchers to explore the three-dimensional structures and dynamic behavior of peptides at an atomic level. nih.govethz.chnih.gov

Conformational Prediction: The introduction of Fmoc-L-2,3-Dimethylphenylalanine is expected to restrict the peptide backbone's rotational freedom, particularly the phi (Φ) and psi (Ψ) dihedral angles. MD simulations can predict the preferred backbone and side-chain conformations, identifying stable secondary structures like β-turns or helical motifs that might be induced by this unnatural amino acid. nih.govias.ac.in Unlike flexible peptides, those containing such hindered residues may adopt more defined structures, which is advantageous for designing specific inhibitors or bioactive agents. nih.gov

Table 1: Typical Parameters for MD Simulation of a Peptide Containing Fmoc-L-2,3-Dimethylphenylalanine

| Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. |

| Water Model | TIP3P, SPC/E | Explicitly solvates the peptide to mimic aqueous physiological conditions. |

| Simulation Time | 100 ns - 1 µs | Allows for adequate sampling of conformational space to observe folding and stability. |

| Temperature | 300 K (27 °C) | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NVT, NPT | Maintains constant Number of particles, Volume, and Temperature (NVT) or constant Number of particles, Pressure, and Temperature (NPT). |

Quantum Mechanical (QM) Calculations for Electronic Structure and Stereochemical Assignment (e.g., VCD/DFT)

Quantum mechanical (QM) calculations provide a highly accurate description of a molecule's electronic structure, which is essential for determining its absolute configuration and understanding its spectroscopic properties. nih.govresearchgate.net For chiral molecules like Fmoc-L-2,3-Dimethylphenylalanine, combining Vibrational Circular Dichroism (VCD) spectroscopy with Density Functional Theory (DFT) is a powerful method for unambiguous stereochemical assignment. wikipedia.orgnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org Enantiomers of a chiral molecule produce mirror-image VCD spectra. The process involves:

Experimental Measurement: The VCD spectrum of the synthesized Fmoc-L-2,3-Dimethylphenylalanine is recorded.

Computational Modeling: DFT calculations are performed to predict the theoretical VCD spectra for both the (S) and (R) enantiomers of the molecule. uni-muenchen.de

Comparison and Assignment: The experimental spectrum is compared to the two calculated spectra. A match allows for the definitive assignment of the absolute configuration of the synthesized compound. nih.gov This combined VCD/DFT approach is particularly valuable for complex, non-natural amino acids where traditional methods may be inconclusive. acs.org

Table 2: Conceptual VCD/DFT Stereochemical Assignment Workflow

| Step | Action | Expected Outcome |

|---|---|---|

| 1 | Synthesize Fmoc-L-2,3-Dimethylphe and measure its experimental VCD spectrum. | A unique spectrum with positive and negative bands (Cotton effects). |

| 2 | Perform DFT calculations to predict the VCD spectrum for the (S)-enantiomer. | A calculated spectrum with a specific pattern of positive/negative bands. |

| 3 | Perform DFT calculations to predict the VCD spectrum for the (R)-enantiomer. | A calculated spectrum that is the mirror image of the (S)-enantiomer's spectrum. |

| 4 | Compare the experimental spectrum to the two calculated spectra. | A direct match confirms the absolute configuration of the synthesized sample. |

Predictive Algorithms for Peptide Synthesis Outcome and Quality

The synthesis of peptides, particularly those containing sterically hindered residues like 2,3-dimethylphenylalanine, can be challenging. unive.itacs.org Incomplete coupling reactions can lead to deletion sequences and low purity of the final product. rsc.org Predictive algorithms, often based on machine learning, are being developed to forecast the success of solid-phase peptide synthesis (SPPS). acs.orgnih.gov

These computational tools analyze large datasets from previous syntheses to identify factors that influence coupling efficiency. acs.org A model, such as the Peptide Synthesis Score (PepSySco), can predict the likelihood of a successful synthesis based on the peptide's amino acid sequence. nih.gov Features used by these models include the properties of the amino acids being coupled, the growing peptide chain, and the reaction conditions. By inputting a sequence containing Fmoc-L-2,3-Dimethylphenylalanine, these algorithms can flag it as a potentially difficult coupling, allowing chemists to proactively adjust the synthesis protocol—for instance, by using stronger coupling reagents or increasing reaction times—to improve the final yield and purity. acs.orgnih.gov

Table 3: Features Used in Machine Learning Models for Predicting Peptide Synthesis Success

| Feature Category | Specific Examples | Relevance to Fmoc-L-2,3-Dimethylphenylalanine |

|---|---|---|

| Sequence-Based | Peptide length, amino acid frequency | Longer peptides are generally more difficult to synthesize. |

| Physicochemical | Hydrophobicity, steric bulk (e.g., Janin index) | The high steric bulk of the 2,3-dimethylphenyl group is a critical predictor of difficult coupling. nih.gov |

| Structural | Predicted secondary structure, aggregation propensity | Hindered residues can promote aggregation on the solid support, impeding synthesis. |

| Reaction-Based | Coupling reagent type, solvent | The model can learn which conditions are most effective for overcoming steric hindrance. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of compounds and their biological activity. nih.govnih.govuestc.edu.cn For peptides containing Fmoc-L-2,3-Dimethylphenylalanine, QSAR can be used to predict their bioactivity before they are synthesized. acs.org

The process involves generating numerical representations of the molecule, known as molecular descriptors, and using statistical methods to build a predictive model. nih.govnih.gov Descriptors for a peptide containing 2,3-dimethylphenylalanine would capture its unique properties, such as increased steric bulk, altered hydrophobicity, and constrained conformational flexibility. acs.orgmanchester.ac.uk By training a QSAR model on a set of peptides with known activities (e.g., binding affinity to a specific receptor), the model can then predict the activity of new, unsynthesized peptides incorporating this modified residue. This allows for the rational design of more potent and selective peptide-based drugs. nih.gov

Table 4: Relevant Molecular Descriptors for QSAR of Peptides with Fmoc-L-2,3-Dimethylphenylalanine

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kier shape indices | Describes molecular size, shape, and branching. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Quantifies hydrophobicity and steric bulk, both significantly impacted by the dimethylphenyl group. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| 3D / Steric | Sterimol parameters, solvent accessible surface area | Directly quantifies the three-dimensional shape and size of the modified side chain. |

In Silico Screening and Library Design

In silico (computational) screening and library design are cost-effective strategies to explore the vast chemical space of peptides and identify promising candidates for therapeutic development. oup.comnih.govfrontiersin.org The inclusion of unnatural amino acids like Fmoc-L-2,3-Dimethylphenylalanine vastly expands this space, offering opportunities to design peptides with novel properties. nih.govasu.edu

In Silico Screening: This process involves creating a virtual library of peptides containing Fmoc-L-2,3-Dimethylphenylalanine at various positions. This library is then computationally screened against the three-dimensional structure of a biological target (e.g., a protein receptor) using molecular docking programs. oup.comnih.gov These programs predict the binding pose and estimate the binding affinity of each peptide. The steric bulk and conformational rigidity conferred by the 2,3-dimethylphenyl group can lead to highly specific and high-affinity interactions by reducing the entropic penalty of binding. nih.gov

Library Design: The results from virtual screening can guide the design of smaller, more focused combinatorial libraries for experimental synthesis and testing. mdpi.com Computational tools can help select a diverse set of the most promising candidates, maximizing the chances of discovering a potent and selective bioactive peptide while minimizing synthetic effort. frontiersin.orgnih.gov

Table 5: Workflow for In Silico Screening of a Peptide Library

| Step | Process | Description |

|---|---|---|

| 1 | Target Preparation | Obtain or model the 3D structure of the target protein and define the binding site. |

| 2 | Library Generation | Create a virtual library of peptides with Fmoc-L-2,3-Dimethylphenylalanine at diverse positions. |

| 3 | Molecular Docking | Computationally "dock" each peptide from the library into the target's binding site. |

| 4 | Scoring and Ranking | Use a scoring function to estimate the binding affinity for each peptide and rank them from best to worst. |

| 5 | Post-processing | Analyze the top-ranked poses, filter by drug-like properties, and select a subset of candidates for synthesis. |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Site-Specific Functionalization of Dimethylphenylalanines

The development of novel synthetic methodologies for the site-specific functionalization of dimethylphenylalanines, including Fmoc-L-2,3-Dimethylphe, is a key area of future research. Current peptide synthesis relies heavily on solid-phase peptide synthesis (SPPS) using protecting groups like Fmoc. wikipedia.orgmasterorganicchemistry.comnih.govmdpi.com While effective, the direct functionalization of the dimethylphenylalanine aromatic ring post-synthesis presents a challenge and an opportunity.

Future methodologies may focus on:

Late-Stage C-H Functionalization: Developing reactions that can selectively activate and modify the C-H bonds on the phenyl ring of the dimethylphenylalanine residue within a fully assembled peptide. This would allow for the introduction of a wide range of functional groups at specific positions, creating diverse peptide analogs from a single precursor.

Enzymatic and Bio-orthogonal Reactions: Utilizing enzymes or bio-orthogonal "click" chemistry to achieve highly specific modifications. kaist.ac.kracs.org This could involve engineering enzymes to recognize the unique steric and electronic properties of the dimethylphenylalanine residue or incorporating reactive handles that allow for specific chemical ligation. kaist.ac.kracs.org

Orthogonal tRNA/aaRS Pairs: A sophisticated biological approach involves the use of engineered aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pairs that are orthogonal to the host cell's translational machinery. researchgate.net This would enable the direct incorporation of pre-functionalized dimethylphenylalanine derivatives into proteins at specific sites in response to a unique codon, offering precise control over modification. researchgate.net

These advanced synthetic strategies will be instrumental in creating peptides with tailored properties for various applications.

| Methodology | Description | Potential Advantages |

| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the aromatic ring of dimethylphenylalanine within a peptide. | Allows for diversification of peptide libraries from a common intermediate. |

| Enzymatic and Bio-orthogonal Reactions | Use of enzymes or specific, non-interfering chemical reactions for modification. kaist.ac.kracs.org | High specificity and efficiency under mild, biological conditions. |

| Orthogonal tRNA/aaRS Pairs | Genetically encoding the incorporation of functionalized dimethylphenylalanine derivatives during protein synthesis. researchgate.net | Precise control over the location of modification within a protein sequence. researchgate.net |

Exploration of Expanded Biological Applications in Advanced Therapeutic Design

The incorporation of this compound into peptides holds significant promise for advanced therapeutic design. The dimethyl substitution on the phenylalanine ring can profoundly influence the peptide's conformation, stability, and interaction with biological targets.

Future research will likely explore:

Enhanced Proteolytic Stability: The steric hindrance provided by the two methyl groups can protect the adjacent peptide bonds from enzymatic degradation, leading to peptides with longer half-lives in biological systems.

Conformational Constraints: The dimethyl groups can restrict the rotational freedom of the amino acid side chain, locking the peptide into a specific bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for therapeutic targets.

Modulation of Protein-Protein Interactions (PPIs): Peptides containing this compound can be designed to mimic or disrupt key interactions at protein interfaces, which are often implicated in disease. The unique shape and hydrophobicity of the dimethylphenylalanine residue can be exploited to target these challenging surfaces.

Development of Novel Antimicrobial and Anticancer Peptides: The enhanced stability and defined conformations of peptides incorporating this unnatural amino acid could lead to the development of more potent and selective antimicrobial and anticancer agents. mdpi.com

The systematic incorporation of this compound and the study of its effects on peptide structure and function will be crucial for unlocking its full therapeutic potential.

Integration with Artificial Intelligence and Machine Learning for De Novo Peptide Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize de novo peptide design, and the inclusion of unique building blocks like this compound will be a key aspect of this advancement. AI and ML algorithms can analyze vast datasets of peptide sequences and their corresponding biological activities to identify patterns that would be difficult for human researchers to discern.

Future applications in this area include:

Predictive Modeling: AI models can be trained to predict the physicochemical properties and biological activities of peptides containing this compound. This will allow for the in silico screening of large virtual libraries of peptides, saving significant time and resources in the drug discovery process.

Generative Models for Novel Sequences: Generative AI models can design entirely new peptide sequences with desired properties by learning the underlying "language" of peptide structure and function. These models can be specifically instructed to incorporate unnatural amino acids like this compound to explore novel chemical space and design peptides with enhanced therapeutic potential.

Optimization of Peptide Synthesis: Machine learning algorithms can also be used to optimize the conditions for solid-phase peptide synthesis, leading to higher yields and purity of complex peptides containing unnatural amino acids.

The synergy between advanced computational tools and novel chemical building blocks will accelerate the discovery and development of next-generation peptide therapeutics.

Role in Next-Generation Bioconjugation and Biomedical Imaging Probes

The unique structure of this compound makes it an attractive candidate for the development of next-generation bioconjugates and biomedical imaging probes. The aromatic ring of the dimethylphenylalanine residue can serve as a handle for the attachment of various functional molecules.

Emerging research in this domain will likely focus on:

Site-Specific Bioconjugation: By employing the novel functionalization methodologies described in section 8.1, it will be possible to attach payloads such as drugs, targeting ligands, or polymers to the dimethylphenylalanine residue in a site-specific manner. wm.edunih.gov This will enable the creation of highly defined and homogeneous bioconjugates with improved therapeutic indices.